3-(2-Ethylphenyl)-3-pentanol
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Overview
Description
3-(2-Ethylphenyl)-3-pentanol is an organic compound belonging to the class of alcohols It features a pentanol backbone with a 2-ethylphenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylphenyl)-3-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with 3-pentanone. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is then quenched with water and acidified to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This method offers a scalable and efficient route to produce the compound in large quantities. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 3-(2-Ethylphenyl)-3-pentanone or 3-(2-Ethylphenyl)pentanoic acid.
Reduction: 3-(2-Ethylphenyl)pentane.
Substitution: 3-(2-Ethylphenyl)-3-pentyl chloride or bromide.
Scientific Research Applications
3-(2-Ethylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
3-(2-Methylphenyl)-3-pentanol: Similar structure but with a methyl group instead of an ethyl group.
3-(2-Propylphenyl)-3-pentanol: Similar structure but with a propyl group instead of an ethyl group.
3-(2-Butylphenyl)-3-pentanol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 3-(2-Ethylphenyl)-3-pentanol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(2-ethylphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-11-9-7-8-10-12(11)13(14,5-2)6-3/h7-10,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAWWIRRSPVBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(CC)(CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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